

# 4-Chloro-3-sulfamoylbenzoic acid vs furosemide impurity profile

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## Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: S591199

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## Furosemide and Its Known Impurities

The following table summarizes Furosemide and some of its key impurities as listed in pharmacopeias and commercial catalogs.

Name	Chemical Structure / Description	CAS Number	Remarks / Relation to Furosemide
<b>Furosemide (API)</b>	5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid [1]	54-31-9 [2]	Loop diuretic drug substance [2] [1]
<b>Impurity A (EP)</b>	2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid [2]	4818-59-1 [2]	EP Reference Standard; also known as Furosemide Freebase [2] [3]
<b>Impurity B</b>	2,4-Dichloro-5-sulfamoylbenzoic Acid [2]	2736-23-4 [2]	Process intermediate and potential impurity [1]
<b>Impurity C</b>	2-Amino-4-chloro-5-sulfamoylbenzoic Acid [2] (also called 4-Chloro-5-sulfamoylanthranilic Acid [2])	3086-91-7 [2]	Process intermediate and degradation product (FUR-B) [1] [4]

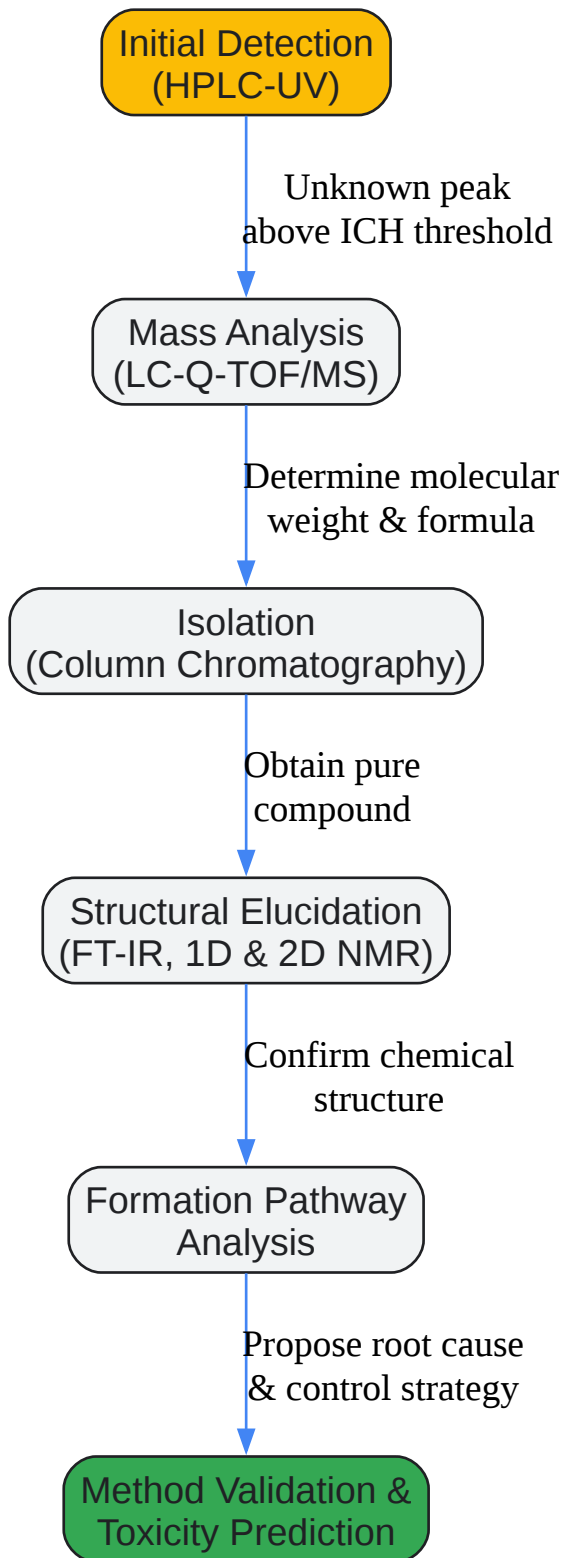
Name	Chemical Structure / Description	CAS Number	Remarks / Relation to Furosemide
Impurity D	4-Deschloro-4-(2-furanylmethyl)amino Furosemide [2]	5046-19-5 [2]	Process-related impurity [2]
Impurity G	2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide [1]	Not specified	A newly characterized process-related impurity formed due to disubstitution and decarboxylation [1]

## Analytical Methodologies for Impurity Profiling

Robust analytical methods are critical for separating and quantifying impurities. Here are two validated High-Performance Liquid Chromatography (HPLC) approaches:

- **Method for Multiple Impurities (including a novel impurity G) [1]:**
  - **Objective:** Separate and quantify six known impurities (A-F) and a newly discovered process-related impurity G.
  - **Separation:** Achieved using a **Phenomenex Luna C18 column**.
  - **Mobile Phase:** A gradient mixture of **20mM potassium dihydrogen phosphate buffer** and **acetonitrile**.
  - **Detection:** **UV detection at 272 nm**.
  - **Key Finding:** The method successfully separated impurity G, which eluted at a relative retention time (RRT) of 1.29 compared to Furosemide.
- **Method for Pediatric Formulation Stability [4]:**
  - **Objective:** Simultaneously quantify Furosemide (FUR), its main degradation product Furosemide Related Compound B (FUR-B/Impurity C), and preservatives.
  - **Separation:** Achieved using a **Symmetry C18 column**.
  - **Mobile Phase:** An isocratic mixture of **0.1% acetic acid in water and acetonitrile (60:40, v/v)**.
  - **Detection:** **UV detection at 272 nm**, chosen for optimal sensitivity for the low-concentration degradation product FUR-B.

The process of identifying and characterizing an unknown impurity, as demonstrated for Furosemide Impurity G, follows a systematic workflow [5] [1]:



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## Key Implications for Drug Development

- **Process Optimization:** Identifying the structure and formation pathway of impurities directly enables the optimization of synthesis parameters (e.g., reaction time, temperature, reagent ratios) to minimize their generation [1].
- **Quality Control & Regulatory Compliance:** Developing and validating stability-indicating methods is mandatory under ICH guidelines. These methods ensure the ongoing safety and efficacy of the drug product throughout its shelf life [5] [6].
- **Safety Assessment:** Predicting the toxicological properties of new impurities using *in silico* tools (like ProTox-II) is a crucial step in risk assessment, especially when impurities are detected above the ICH identification threshold [1].

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## References

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